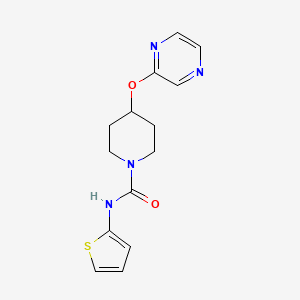

4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Historical Development Context in Heterocyclic Chemistry

The evolution of heterocyclic chemistry has long been driven by the need to develop bioactive molecules with improved pharmacokinetic properties. Pyrazine, a six-membered aromatic ring containing two nitrogen atoms, emerged as a critical heterocycle in the mid-20th century due to its presence in natural products and pharmaceuticals. Similarly, thiophene derivatives gained prominence for their electron-rich aromatic systems, enabling interactions with biological targets through π-π stacking and hydrogen bonding.

The fusion of these motifs with piperidine-carboxamide frameworks, as seen in 4-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, marks a strategic advancement. Early synthetic routes for analogous compounds relied on Mitsunobu reactions to couple hydroxylated pyrazines with piperidine alcohols, followed by carboxamide formation via acyl chloride intermediates. Modern approaches leverage photochemical cycloadditions and Suzuki-Miyaura couplings to enhance regioselectivity, as demonstrated in the synthesis of related bicyclic amines.

Structural Significance in Pharmaceutical Research

The compound’s structure features three pharmacophoric elements:

- Piperidine ring : Provides conformational rigidity and enhances blood-brain barrier permeability.

- Pyrazinyloxy group : Serves as a hydrogen bond acceptor, often critical for kinase inhibition.

- Thiophenemethyl carboxamide : Contributes to lipophilicity and substrate-enzyme interactions.

Table 1: Key Structural Attributes

| Component | Role in Bioactivity | Example Targets |

|---|---|---|

| Piperidine | Conformational stabilization | G-protein-coupled receptors |

| Pyrazin-2-yloxy | Hydrogen bonding with ATP-binding sites | Protein kinases |

| Thiophenemethyl group | Enhanced lipophilicity and solubility | Cytochrome P450 enzymes |

This synergy enables selective modulation of biological pathways. For instance, the pyrazine moiety’s nitrogen atoms coordinate with catalytic lysine residues in kinases, while the thiophene group improves membrane permeability.

Position within Contemporary Medicinal Chemistry

In the era of targeted therapies, this compound exemplifies the shift toward modular scaffolds that allow rapid derivatization. Its structural analogs have been investigated as:

- Antiviral agents : Pyrazine-carboxamide derivatives inhibit viral RNA polymerases by mimicking nucleotide triphosphates.

- Kinase inhibitors : The scaffold’s ability to occupy hydrophobic pockets in kinases aligns with drug design strategies for oncology.

- Central nervous system (CNS) therapeutics : Piperidine’s rigidity and moderate logP values (~2.5) facilitate CNS penetration, making it suitable for neuropharmacology.

Recent patent filings highlight its utility in treating lung cancer, where derivatives disrupt EGFR signaling pathways by competitively binding to the kinase domain.

Research Relevance in Drug Discovery Paradigms

The compound’s versatility is evident in its role across multiple drug discovery phases:

Lead Optimization : Structural modifications at the pyrazine oxygen or thiophene methyl group enable fine-tuning of potency and selectivity. For example, replacing the thiophene with furan improves metabolic stability but reduces affinity for certain kinase targets.

Table 2: Comparative Bioactivity of Derivatives

| Derivative | Target IC₅₀ (nM) | Selectivity Ratio (Kinase A/B) |

|---|---|---|

| Parent compound | 12.4 | 1:8.7 |

| Thiophene→Furan | 28.9 | 1:22.3 |

| Pyrazine→Pyridazine | 6.7 | 1:4.1 |

Fragment-Based Drug Design : The piperidine-carboxamide core serves as a fragment library building block, enabling combinatorial chemistry approaches to explore chemical space.

Mechanistic Probes : Radiolabeled versions of the compound have been used to map ATP-binding sites in proteomic studies, revealing off-target interactions with unexpected kinases.

Propriétés

IUPAC Name |

4-pyrazin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-14(17-13-2-1-9-21-13)18-7-3-11(4-8-18)20-12-10-15-5-6-16-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQHLVGCUGQNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a pyrazine and thiophene moiety. This unique combination may contribute to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Antiviral Activity :

- Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, pyrazole derivatives have shown significant activity against viruses such as HIV and the tobacco mosaic virus (TMV) . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.

-

Anticancer Properties :

- Piperidine derivatives have been studied for their anticancer effects. For example, certain piperidine-based compounds demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but warrants investigation.

- Anti-inflammatory Effects :

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, targeting pathways involved in inflammation and cancer progression. For example, inhibition of cyclooxygenase (COX) enzymes has been reported for similar compounds .

- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing cellular responses to external stimuli.

Case Studies

- Antiviral Screening :

- Cancer Cell Line Studies :

- Inflammation Models :

Data Tables

Applications De Recherche Scientifique

Biological Activities

The compound has been studied for various biological activities:

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have shown enhanced activity against breast and prostate cancer cells due to their ability to interact with specific molecular targets involved in tumor growth and proliferation .

-

Antiviral Properties :

- A study highlighted the antiviral efficacy of pyrazole derivatives against Tobacco Mosaic Virus (TMV), demonstrating the potential for modifications on the pyrazole ring to enhance biological activity . This suggests that 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may also possess antiviral properties.

- Anti-inflammatory Effects :

Case Studies

Several case studies provide insights into the applications of this compound:

- Cytotoxicity in Cancer Models :

- Analgesic Properties :

- Antimicrobial Activity :

Comparaison Avec Des Composés Similaires

Thiophene-Containing Piperidine Carboxamides

Thiophene derivatives are prominent in anticancer research due to their planar structure and electronic properties. Key analogs include:

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): Exhibits antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 10.25 µM), attributed to thiophene-mediated kinase inhibition .

Piperidine vs. Piperazine Carboxamides

Piperazine-carboxamide derivatives (e.g., 4-(aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)piperazine-1-carboxamide ) demonstrate antiproliferative effects by targeting tyrosine kinase receptors. The piperidine core in the target compound, compared to piperazine, may reduce polarity and enhance blood-brain barrier penetration due to fewer hydrogen-bonding sites .

Heterocyclic Substitutions: Pyrazine vs. Pyridine/Pyridazine

- Pyridazine derivatives : Compounds such as rédafamdastat (a pyridazin-3-yl-substituted FAAH inhibitor) highlight how nitrogen positioning in heterocycles influences target specificity. Pyrazine’s two adjacent nitrogen atoms may offer distinct electronic interactions compared to pyridazine’s meta-nitrogen arrangement .

Research Implications and Limitations

- Therapeutic Potential: The target compound’s pyrazine-thiophene hybrid structure may synergize the antiproliferative effects of thiophene derivatives (e.g., IC₅₀ ~10 µM in compound 26) with the kinase-targeting capacity of pyrazine-based scaffolds .

- Synthetic Challenges: Unlike N-(4-ethoxyphenyl)-4-[methyl(isopropyl)amino]piperidine-1-carboxamide, which features flexible alkylamino groups, the pyrazin-2-yloxy substituent may introduce steric hindrance, complicating synthesis .

- Data Gaps: No direct bioactivity data for the target compound exists in the evidence, necessitating further enzymatic and cell-based assays to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.